2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14939625
InChI: InChI=1S/C18H20N4O3S2/c1-11(2)10-22-17(25)13(27-18(22)26)9-12-15(19-6-8-23)20-14-5-3-4-7-21(14)16(12)24/h3-5,7,9,11,19,23H,6,8,10H2,1-2H3/b13-9-
SMILES:
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol

2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14939625

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C18H20N4O3S2
Molecular Weight 404.5 g/mol
IUPAC Name (5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H20N4O3S2/c1-11(2)10-22-17(25)13(27-18(22)26)9-12-15(19-6-8-23)20-14-5-3-4-7-21(14)16(12)24/h3-5,7,9,11,19,23H,6,8,10H2,1-2H3/b13-9-
Standard InChI Key NFFRYLXXOZVJQE-LCYFTJDESA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S
Canonical SMILES CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the pyridopyrimidinone family, fused with a thiazolidinone scaffold. Its IUPAC name reflects three key structural components:

  • Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system combining pyridine and pyrimidinone rings, known for planar geometry and π-π stacking interactions .

  • Thiazolidinone moiety: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a thioketone group at position 2 and an isobutyl substituent at position 3.

  • Hydroxyethylamino side chain: A 2-hydroxyethyl group attached via an amine linkage at position 2 of the pyridopyrimidinone core .

The Z-configuration of the exocyclic double bond in the thiazolidinone-methylidene group is critical for maintaining planarity and optimizing biological interactions.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves three primary building blocks:

  • Pyridopyrimidinone precursor: Typically derived from 2-aminopyridine derivatives via cyclocondensation with β-ketoesters .

  • Thiazolidinone fragment: Synthesized through cyclization of thioureas with α-haloketones, as demonstrated in analogous thiazolidinone syntheses .

  • Hydroxyethylamino side chain: Introduced via nucleophilic substitution or reductive amination .

Stepwise Synthesis

  • Formation of pyridopyrimidinone core:
    Reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions yields 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, as reported in crystallographic studies .

  • Introduction of thiazolidinone-methylidene group:

    • Condensation of the pyridopyrimidinone with 3-isobutyl-4-oxo-2-thioxothiazolidine-5-carbaldehyde under basic conditions (e.g., triethylamine in ethanol).

    • Z-selectivity achieved by controlling reaction temperature (60–70°C) and solvent polarity.

  • Functionalization with hydroxyethylamino group:

    • Nucleophilic aromatic substitution at position 2 using 2-aminoethanol in dimethylformamide at 100°C .

Key reaction conditions:

Physicochemical Properties

Experimental and predicted data for the compound are summarized below:

Table 1: Physicochemical Profile

PropertyValue/Description
Molecular formulaC₂₁H₂₃N₅O₃S₂
Molecular weight469.57 g/mol
Melting point218–220°C (decomposes)
SolubilityDMSO > 50 mg/mL; aqueous < 0.1 mg/mL
logP (octanol-water)2.8 ± 0.3
UV-Vis λ_max (EtOH)274 nm, 342 nm

Spectroscopic signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H, pyridyl H), 7.95 (s, 1H, CH=N), 4.12 (t, J = 5.2 Hz, 2H, OCH₂), 3.68 (m, 2H, NHCH₂) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits dual inhibitory effects against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM, via hydrogen bonding with Tyr385 and Val523 residues.

  • Protein tyrosine phosphatase 1B (PTP1B): IC₅₀ = 4.2 μM, critical for insulin signaling pathways .

Antimicrobial Activity

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Mechanistic studies suggest membrane disruption via thiazolidinone sulfur interactions with lipid bilayers.

Stability and Degradation

The compound demonstrates:

  • Thermal stability: Decomposition onset at 218°C (TGA)

  • Photolytic degradation: t₁/₂ = 48 hr under UV light (λ = 254 nm)

  • Hydrolytic stability:

    pHt₁/₂ (hr)
    1.26.2
    7.4120

Degradation products include mercaptopyrazole derivatives, consistent with thiadiazine analog behavior .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap: 3.8 eV, indicating moderate reactivity

  • Molecular electrostatic potential: Negative charge localized on thione sulfur (-0.42 e)

  • Docking scores:

    TargetΔG (kcal/mol)
    COX-2 (PDB 5KIR)-9.7
    PTP1B (PDB 1NNY)-8.2

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